Tert-butyl 2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate is an organic compound with the chemical formula and a molecular weight of approximately 296.36 g/mol. It features a tert-butyl group and a biphenyl moiety with a formyl substituent, making it a compound of interest in organic synthesis and materials science. The compound is cataloged under CAS Number 2792201-08-0 and is recognized for its potential applications in various scientific fields, including medicinal chemistry and material sciences .
Tert-butyl 2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate belongs to the class of organic compounds known as esters. Esters are characterized by the presence of a carbonyl group (C=O) adjacent to an ether link (C-O), which in this case connects the tert-butyl group to the biphenyl structure. This classification highlights its reactivity and utility in synthetic organic chemistry.
The synthesis of tert-butyl 2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate typically involves several steps:
The reaction conditions must be carefully controlled to ensure high yields and selectivity. Typical conditions may include:
The molecular structure of tert-butyl 2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate can be represented as follows:
O=Cc1ccc(cc1)c1ccccc1CC(=O)OC(C)(C)C
This structure indicates that the compound consists of a biphenyl core with a formyl group at one position and an ester functional group at another.
The structural data includes:
Tert-butyl 2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate can participate in several types of chemical reactions:
The choice of reagents and conditions will significantly affect the outcome of these reactions. For example:
The mechanism of action for tert-butyl 2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate largely depends on its interactions with biological targets or its role in synthetic pathways:
The specific pathways and molecular interactions would require further investigation through experimental studies to elucidate detailed mechanisms.
The physical properties of tert-butyl 2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate include:
Chemical properties include:
Relevant data on reactivity should be gathered from experimental observations under controlled conditions.
Tert-butyl 2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate has several scientific uses:
CAS No.: 1467093-03-3
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: 13131-49-2
CAS No.: